4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride
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Overview
Description
“4-[(3,4-Dichlorophenyl)methyl]piperidine-4-carboxylic acid hydrochloride” is a chemical compound . It is related to isonipecotic acid, a heterocyclic compound which acts as a GABA A receptor partial agonist .
Molecular Structure Analysis
The molecular structure of this compound includes a piperidine ring with a carboxylic acid moiety . The InChI code for this compound is1S/C13H15Cl2NO2.ClH/c14-10-2-1-9 (7-11 (10)15)8-13 (12 (17)18)3-5-16-6-4-13;/h1-2,7,16H,3-6,8H2, (H,17,18);1H
. Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include a molecular weight of 324.63 . It is a powder at room temperature .Scientific Research Applications
Crystal and Molecular Structure
The crystal and molecular structure of related piperidine compounds have been characterized, elucidating the geometrical and bonding features crucial for understanding their chemical behavior. For instance, Szafran, Komasa, and Bartoszak-Adamska (2007) detailed the crystal structure of 4-carboxypiperidinium chloride, highlighting the chair conformation of the piperidine ring and the hydrogen bonding involving the chloride anion (Szafran, Komasa, & Bartoszak-Adamska, 2007).
Synthetic Approaches
Research on synthetic routes for structurally related compounds has been explored, providing insights into the methodologies for preparing piperidine derivatives. Zheng Rui (2010) reported on the synthesis of (2,4-Difluorophenyl)(piperidin-4-yl)methanone hydrochloride, showcasing the use of piperidine-4-carboxylic acid in amidation reactions (Zheng Rui, 2010).
Molecular Interaction and Application
The interaction of piperidine derivatives with biological targets and their potential applications have been studied. Shim et al. (2002) investigated the molecular interaction of a piperidine derivative with the CB1 cannabinoid receptor, providing valuable information on the structural requirements for antagonist activity (Shim et al., 2002).
Safety and Hazards
Mechanism of Action
Mode of Action
It’s worth noting that compounds with a pyrrolidine ring, which this compound possesses, are widely used by medicinal chemists to obtain compounds for the treatment of various human diseases . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3 hybridization .
Biochemical Pathways
Compounds with similar structures have been found to influence various biological pathways, depending on their specific targets and mode of action .
Result of Action
Compounds with similar structures have been found to exhibit diverse biological activities, depending on their specific targets and mode of action .
Properties
IUPAC Name |
4-[(3,4-dichlorophenyl)methyl]piperidine-4-carboxylic acid;hydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15Cl2NO2.ClH/c14-10-2-1-9(7-11(10)15)8-13(12(17)18)3-5-16-6-4-13;/h1-2,7,16H,3-6,8H2,(H,17,18);1H |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZLULWJXIIZAACY-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC1(CC2=CC(=C(C=C2)Cl)Cl)C(=O)O.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H16Cl3NO2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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